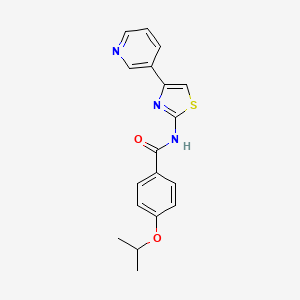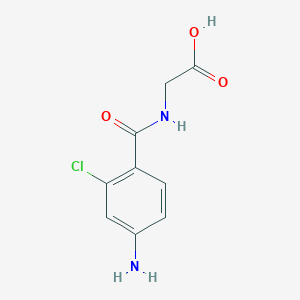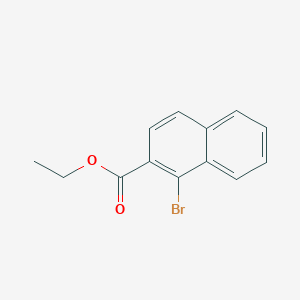
4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely a derivative of benzamide, which is an amide connected to a benzene ring. It also contains a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
- Application : Researchers synthesized a novel compound called 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) and labeled it with fluorine-18 (18F). This compound serves as a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain. Although [18F]FIPM showed limited potential as an in vivo PET tracer for LRRK2, it can serve as a lead compound for developing new radiotracers with improved brain properties .
- Application : These derivatives were synthesized and evaluated for their antitumor activity. Further studies may explore their potential as cancer therapeutics .
- Application : Imatinib is a well-known therapeutic agent used to treat leukemia. It specifically inhibits the activity of tyrosine kinases, making it valuable in cancer therapy .
Leucine-Rich Repeat Kinase 2 (LRRK2) Imaging Tracer
Antitumor Activity
Tyrosine Kinase Inhibition
Mechanism of Action
Target of Action
The primary targets of 4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide are the KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones, proteins that package and order DNA into structural units called nucleosomes.
Mode of Action
The compound interacts with its targets by binding to the Fe(II) in the active site of the demethylase enzymes . This interaction inhibits the enzymes’ activity, preventing them from removing methyl groups from histones. As a result, the methylation pattern of histones is altered, which can lead to changes in gene expression.
Biochemical Pathways
The inhibition of KDM4 and KDM5 affects the histone methylation pathways . Histone methylation is a key epigenetic mechanism that controls gene expression. By inhibiting the demethylation process, the compound can alter the transcriptional activity of genes, potentially leading to various downstream effects depending on the specific genes affected.
Pharmacokinetics
Similar compounds have been shown to exhibit good cellular permeability , suggesting that this compound may also be well-absorbed and distributed within the body
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific genes whose expression is altered due to changes in histone methylation. In general, inhibiting histone demethylases like KDM4 and KDM5 can lead to changes in cell proliferation, differentiation, and survival .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH and temperature of its environment Additionally, the presence of other molecules could influence its binding to its target enzymes
properties
IUPAC Name |
4-propan-2-yloxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)23-15-7-5-13(6-8-15)17(22)21-18-20-16(11-24-18)14-4-3-9-19-10-14/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSYXKFMWITGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2460982.png)

![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)


![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)

![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)